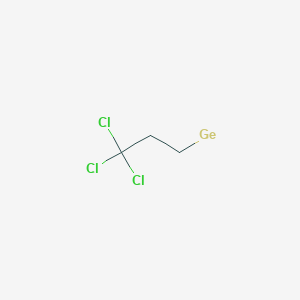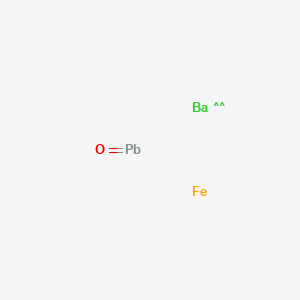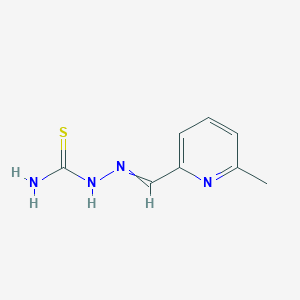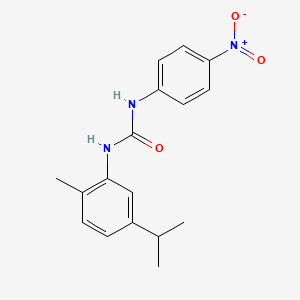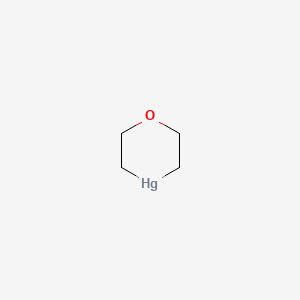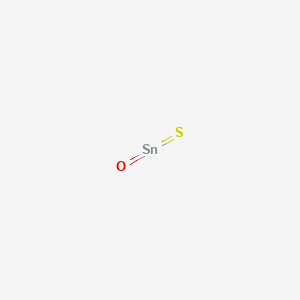
Sulfanylidenestannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylidenestannanone is an organotin compound characterized by the presence of a sulfur atom double-bonded to a tin atom, with an additional oxygen atom bonded to the tin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenestannanone typically involves the reaction of tin(IV) chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate complex, which upon further reaction with an oxidizing agent, yields this compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where tin(IV) chloride and thiourea are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the compound. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sulfanylidenestannanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: The sulfur atom in this compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Sulfanylidenestannanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of sulfanylidenestannanone involves its interaction with biological molecules through the sulfur and tin atoms. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: this compound can inhibit enzymes by binding to their active sites.
Protein Binding: The compound can interact with proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanylideneoxastannanone: Similar structure but with an oxygen atom instead of sulfur.
Sulfanylidenechlorostannanone: Contains a chlorine atom in place of the oxygen atom.
Uniqueness
Sulfanylidenestannanone is unique due to its specific combination of sulfur and tin atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
12202-04-9 |
|---|---|
Fórmula molecular |
OSSn |
Peso molecular |
166.78 g/mol |
Nombre IUPAC |
oxo(sulfanylidene)tin |
InChI |
InChI=1S/O.S.Sn |
Clave InChI |
KUYVYOGFOZGGKU-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn]=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



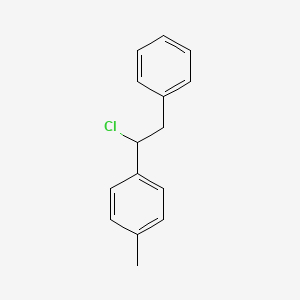
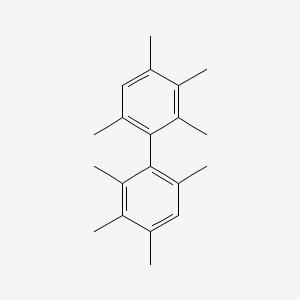
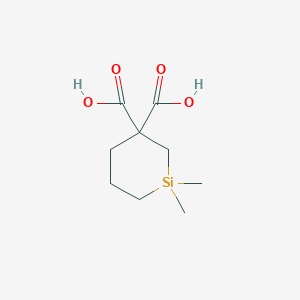
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)

